1-(3-Bromo-5-isopropylphenyl)ethanamine hydrochloride
Description
Nomenclature and Classification
The systematic nomenclature of 1-(3-Bromo-5-isopropylphenyl)ethanamine hydrochloride follows the International Union of Pure and Applied Chemistry guidelines, with the official designation being 1-(3-bromo-5-propan-2-ylphenyl)ethanamine;hydrochloride. The compound is registered under the Chemical Abstracts Service number 2227272-85-5, which serves as its unique identifier in chemical databases and regulatory frameworks. Alternative nomenclature systems refer to this substance as Benzenemethanamine, 3-bromo-α-methyl-5-(1-methylethyl)-, hydrochloride.
The molecular characterization of this compound reveals a molecular formula of C₁₁H₁₇BrClN with a corresponding molecular weight of 278.61 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation appears as Cl.CC(C)c1cc(Br)cc(c1)C(C)N, while the International Chemical Identifier string provides the complete structural description as InChI=1S/C11H16BrN.ClH/c1-7(2)9-4-10(8(3)13)6-11(12)5-9;/h4-8H,13H2,1-3H3;1H. The corresponding International Chemical Identifier Key, DTYOSBFAYHCWFB-UHFFFAOYSA-N, offers a condensed hash representation for database searches.
From a chemical classification perspective, this compound belongs to the phenethylamine family of compounds. Phenethylamines constitute a broad class of organic compounds characterized by a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine. This classification places the compound within the larger category of benzenoids, specifically under the subclass of benzene and substituted derivatives.
Historical Context and Discovery
The historical development of this compound emerges from the broader context of phenethylamine research that has spanned several decades of organic chemistry advancement. While specific documentation regarding the initial synthesis and discovery of this particular compound remains limited in publicly available literature, its development can be understood within the framework of systematic exploration of brominated aromatic amines that began gaining prominence in pharmaceutical research during the latter half of the twentieth century.
The compound's emergence in chemical databases and supplier catalogs represents part of a systematic effort to explore structure-activity relationships within the phenethylamine class of compounds. The presence of both bromine and isopropyl substituents on the aromatic ring suggests deliberate synthetic modifications aimed at investigating how specific functional group positioning affects molecular properties and potential biological activities.
Significance in Chemical Research
The research significance of this compound stems from its unique structural features that make it valuable for various synthetic and analytical applications. The compound serves as a representative example of multiply substituted phenethylamines, offering researchers insights into how different substituent patterns affect molecular behavior and reactivity.
Within pharmaceutical research contexts, this compound functions as a synthetic intermediate and reference standard for analytical method development. The presence of the bromine substituent provides opportunities for further synthetic modifications through various coupling reactions, particularly palladium-catalyzed cross-coupling methodologies. Research applications have demonstrated the utility of similar brominated phenethylamines in Suzuki coupling reactions, where the bromine atom serves as a leaving group for carbon-carbon bond formation.
The compound's isopropyl substituent contributes to its hydrophobic characteristics, influencing its solubility profile and potential membrane permeability properties. This structural feature makes it particularly relevant for studies investigating structure-property relationships in drug discovery contexts, where understanding the impact of alkyl branching on molecular behavior remains crucial for pharmaceutical development.
Analytical chemistry applications utilize this compound for method validation and quality control procedures in pharmaceutical analysis. The well-characterized nature of its chemical properties, including its definitive spectroscopic signatures and chromatographic behavior, makes it suitable for use as a reference standard in various analytical techniques.
Regulatory Status and Registration Information
The regulatory landscape surrounding this compound reflects the complex intersection of chemical research needs and public safety considerations. Under the United States Toxic Substances Control Act framework, new chemical substances require premanufacture notification applications submitted to the Environmental Protection Agency at least ninety days before manufacture or import. The current regulatory status of this specific compound requires confirmation through the Toxic Substances Control Act inventory, which includes both public and confidential chemical substance listings.
Contemporary regulatory developments have emphasized enhanced scrutiny of certain chemical classes, particularly those with structural similarities to controlled substances. The compound's phenethylamine backbone places it within a chemical class that has received increased regulatory attention in various jurisdictions. Regulatory frameworks have evolved to address concerns related to the potential for structural analogs of controlled substances, leading to more comprehensive scheduling and reporting requirements.
Commercial availability of this compound through established chemical suppliers indicates its acceptance within legitimate research channels. Multiple suppliers maintain this compound in their catalogs for research applications, suggesting regulatory compliance with applicable chemical commerce regulations. The compound appears in supplier databases with appropriate hazard classifications and handling recommendations consistent with standard chemical safety protocols.
The international regulatory status of this compound varies across different jurisdictions, with some regions implementing specific controls on phenethylamine derivatives. Researchers and institutions working with this compound must navigate these varying regulatory requirements, ensuring compliance with local and international chemical control measures. The evolving nature of chemical regulation necessitates ongoing monitoring of regulatory developments that may affect the research use and commercial availability of such compounds.
Properties
IUPAC Name |
1-(3-bromo-5-propan-2-ylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-7(2)9-4-10(8(3)13)6-11(12)5-9;/h4-8H,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYOSBFAYHCWFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227272-85-5 | |
| Record name | Benzenemethanamine, 3-bromo-α-methyl-5-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227272-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Bromination
Selective bromination of the aromatic ring is performed to introduce the bromine atom at the 3-position relative to the ethanamine substituent. This is often achieved via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.
- Solvents such as dichloromethane or acetic acid are commonly used.
- Reaction temperature is maintained low (0–5 °C) to enhance regioselectivity.
- Catalysts or additives like iron(III) bromide may be employed to facilitate bromination.
Isopropyl Group Introduction
The isopropyl group at the 5-position can be introduced via Friedel-Crafts alkylation:
- Using isopropyl chloride or isopropyl bromide as the alkylating agent.
- Aluminum chloride (AlCl3) or other Lewis acids as catalysts.
- Reaction conducted under anhydrous conditions in solvents such as dichloromethane or carbon disulfide.
This step requires careful control to prevent polyalkylation or rearrangement.
Formation of the Ethanamine Side Chain
The ethanamine moiety is typically introduced via reductive amination or nucleophilic substitution:
- Starting from 3-bromo-5-isopropylacetophenone, the ketone group is converted to the corresponding ethanamine.
- Reductive amination involves reaction with ammonia or ammonium salts in the presence of reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.
- Alternatively, a halogenated ethanamine intermediate can be reacted with the aromatic ring under nucleophilic substitution conditions.
Conversion to Hydrochloride Salt
The free amine is converted to its hydrochloride salt to improve solubility, stability, and handling:
- Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
- Precipitation of the hydrochloride salt is induced by solvent evaporation or cooling.
- The solid salt is filtered, washed, and dried under vacuum.
Representative Preparation Procedure
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | Aromatic precursor + NBS, FeBr3 catalyst, DCM, 0–5 °C | 3-Bromo substituted intermediate | 70–85 | Regioselective monobromination |
| Alkylation | Isopropyl chloride, AlCl3, DCM, 0 °C to RT | 5-Isopropyl substituted intermediate | 65–80 | Friedel-Crafts alkylation |
| Reductive Amination | Ketone intermediate + NH3, NaBH3CN, MeOH, RT | 1-(3-Bromo-5-isopropylphenyl)ethanamine | 75–90 | Mild conditions prevent over-reduction |
| Salt Formation | Ethanamine + HCl (aq), EtOH, cooling | 1-(3-Bromo-5-isopropylphenyl)ethanamine hydrochloride | >95 (crude) | Crystallization improves purity |
Analytical and Research Findings
- Purity and Identity Confirmation: The final product is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.
- Yield Optimization: Reaction parameters such as temperature, solvent choice, and reagent equivalents are optimized to maximize yield and minimize side products.
- Green Chemistry Considerations: Use of mild conditions and catalytic amounts of reagents is preferred to reduce waste and improve environmental footprint.
- Stability: The hydrochloride salt form shows enhanced thermal and storage stability compared to the free amine.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range | Effect on Outcome |
|---|---|---|
| Bromination temperature | 0–5 °C | Controls regioselectivity |
| Alkylation catalyst loading | 0.5–1 eq AlCl3 | Influences alkylation efficiency |
| Reductive amination reducing agent | 1.1–1.5 eq NaBH3CN | Affects conversion and side reactions |
| Solvent for salt formation | Ethanol, ethyl acetate | Influences crystallization and purity |
| Reaction time (each step) | 1–4 hours | Balances conversion and decomposition |
Chemical Reactions Analysis
1-(3-Bromo-5-isopropylphenyl)ethanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Scientific Research Applications
1-(3-Bromo-5-isopropylphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-isopropylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through binding to certain receptors or enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Brominated Ethylamine Derivatives
*Note: Molecular formula and weight for the target compound are calculated based on structural analogs.
Substituent Effects on Physicochemical Properties
- Halogen Position: Bromine at the 3-position (meta) in the target compound and analogs may enhance π-stacking interactions compared to para-substituted derivatives (e.g., ).
- Alkyl Groups : The 5-isopropyl group in the target compound increases steric bulk and lipophilicity, likely improving membrane permeability but reducing aqueous solubility compared to smaller substituents (e.g., ethyl or methoxy groups in ).
- Chirality : Enantiomers like (S)-1-(3-Bromophenyl)ethanamine HCl demonstrate the importance of stereochemistry in biological activity, suggesting similar considerations for the target compound.
Research Findings from Analog Studies
- Solubility : Hydrochloride salts universally improve water solubility. For example, ’s mixed alkoxy substituents enhance polarity, while the target compound’s isopropyl group may necessitate formulation aids for solubility.
- Receptor Binding : Bromine’s van der Waals radius (1.85 Å) facilitates halogen bonding in analogs , a trait likely shared by the target compound. In contrast, ’s fluorine (1.47 Å) prioritizes electrostatic interactions.
- Thermal Stability : Bulkier substituents (e.g., isopropyl) may improve thermal stability, as seen in similar crystalline derivatives resolved via SHELX-based crystallography .
Biological Activity
1-(3-Bromo-5-isopropylphenyl)ethanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H16BrN·HCl
- Molecular Weight : 282.63 g/mol
The presence of bromine and isopropyl groups on the phenyl ring contributes to its unique chemical behavior and biological interactions.
This compound primarily exerts its biological effects through interactions with various molecular targets, including:
- Receptors : It may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signaling pathways.
- Enzymes : The compound can inhibit or activate enzymes involved in metabolic processes, potentially affecting cell proliferation and survival.
The exact mechanism remains under investigation, but preliminary studies suggest involvement in pathways related to cancer cell growth inhibition.
Anticancer Properties
Recent studies have highlighted the compound's potential in oncology. For instance, it has been evaluated for its effects on colon cancer cell lines. The following table summarizes findings from relevant studies:
| Study | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| DLD-1 | 0.03 | Significant growth inhibition | |
| HT29 | 0.05 | Moderate growth inhibition | |
| HCT116 | >10 | No significant effect |
These findings indicate that this compound selectively inhibits the growth of certain cancer cells while sparing others, suggesting a targeted mechanism of action.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Studies suggest that it may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could position it as a candidate for further exploration in treating mood disorders or neurodegenerative diseases.
Case Studies
- Colon Cancer Treatment : In a study involving mice implanted with human colon cancer cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed no signs of toxicity, indicating a favorable safety profile for potential therapeutic use .
- Neurotransmitter Interaction : Another study assessed the compound's interaction with serotonin receptors in vitro, demonstrating that it could modulate receptor activity, which may lead to therapeutic applications in psychiatric disorders .
Q & A
Q. What are the recommended synthetic routes for 1-(3-Bromo-5-isopropylphenyl)ethanamine hydrochloride, and how can reaction efficiency be optimized?
A multi-step synthesis starting from 3-bromo-5-isopropylbenzaldehyde is typical. Key steps include:
- Reductive amination : React the aldehyde with nitroethane under hydrogenation (e.g., H₂/Pd-C) to form the ethanamine backbone.
- Acidification : Treat the free base with HCl to yield the hydrochloride salt.
- Optimization : Adjust catalyst loading (e.g., 5–10% Pd), temperature (25–50°C), and reaction time (12–24 hrs) to improve yield. Monitoring by TLC or HPLC ensures intermediate purity .
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) or gas chromatography (GC) for volatile derivatives .
- Structural confirmation :
Q. What handling and storage protocols are essential to maintain compound stability?
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Short-term use may allow refrigeration (2–8°C) .
- Handling : Use gloves, protective eyewear, and fume hoods to avoid skin contact or inhalation. Quench waste with dilute NaOH before disposal .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) when characterizing derivatives?
- Computational modeling : Density Functional Theory (DFT) simulations predict NMR shifts for comparison with experimental data.
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and –40°C.
- Isotopic labeling : Use ²H or ¹³C-labeled precursors to trace unexpected peaks .
Q. What strategies mitigate side reactions during functionalization of the bromophenyl moiety?
- Protecting groups : Temporarily block the amine with tert-butoxycarbonyl (Boc) to prevent nucleophilic interference during cross-coupling (e.g., Suzuki-Miyaura).
- Catalyst selection : Use Pd(OAc)₂/XPhos for selective coupling without dehalogenation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity while minimizing hydrolysis .
Q. How can the compound’s reactivity in nucleophilic substitution be exploited for drug design?
- SAR studies : Replace Br with heterocycles (e.g., pyridine) via Buchwald-Hartwig amination to modulate bioactivity.
- Prodrug development : Convert the amine to carbamate derivatives for improved pharmacokinetics.
- Targeted delivery : Conjugate with monoclonal antibodies via NHS-ester linkages for site-specific action .
Q. What advanced techniques resolve low solubility in aqueous buffers for in vitro assays?
- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes.
- pH adjustment : Prepare stock solutions in 0.1 M HCl (pH ~2) and dilute into PBS (pH 7.4).
- Surfactant-assisted dispersion : Add Tween-80 (0.01% w/v) to enhance bioavailability .
Methodological Notes
- Contradictions in evidence : Storage recommendations vary (e.g., refrigeration vs. –20°C). Empirical stability studies (e.g., accelerated degradation at 40°C/75% RH) are advised .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
